Hexa-His

Descripción general

Descripción

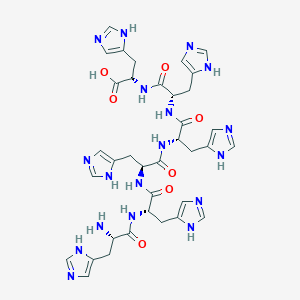

Hexa-His, también conocido como hexa-histidina, es un péptido que consiste en seis residuos de histidina en una fila. Esta secuencia se usa comúnmente como una etiqueta en la producción de proteínas recombinantes para facilitar la purificación y detección. La etiqueta de hexa-histidina se une fuertemente a iones metálicos como níquel, cobalto y cobre, lo que la convierte en una herramienta valiosa en la bioquímica de proteínas .

Aplicaciones Científicas De Investigación

Hexa-His tiene una amplia gama de aplicaciones en la investigación científica:

Purificación de Proteínas: La etiqueta de hexa-histidina se utiliza ampliamente para purificar proteínas recombinantes mediante IMAC.

Detección de Proteínas: Los anticuerpos anti-histidina se pueden utilizar para detectar proteínas marcadas con hexa-histidina en diversos ensayos, incluidos el western blotting y los ensayos de inmunoabsorción enzimática (ELISA).

Biología Estructural: Las etiquetas de this compound facilitan la cristalización y el análisis estructural de proteínas al proporcionar un medio para purificar grandes cantidades de la proteína objetivo.

Biotecnología: Las etiquetas de this compound se utilizan en la producción de proteínas terapéuticas y enzimas.

Investigación Médica: Las etiquetas de this compound se emplean en el estudio de las interacciones proteína-proteína y el desarrollo de ensayos de diagnóstico.

Mecanismo De Acción

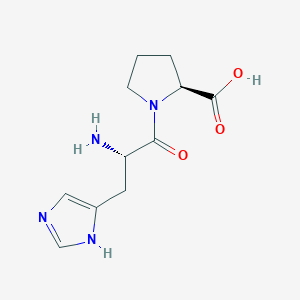

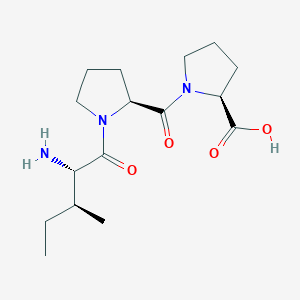

La etiqueta de hexa-histidina ejerce sus efectos a través de su fuerte afinidad por los iones metálicos. Las cadenas laterales de imidazol de los residuos de histidina se coordinan con los iones metálicos, lo que permite que la proteína marcada se una a las columnas de afinidad metálica. Esta propiedad se explota en IMAC para la purificación de proteínas recombinantes. Además, la etiqueta de hexa-histidina puede facilitar la detección de proteínas marcadas utilizando anticuerpos anti-histidina .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: Hexa-His se puede sintetizar utilizando técnicas estándar de síntesis de péptidos en fase sólida (SPPS). El proceso implica la adición secuencial de residuos de histidina protegidos a una cadena peptídica en crecimiento anclada a una resina sólida. Después del ensamblaje de la cadena peptídica, los grupos protectores se eliminan y el péptido se escinde de la resina .

Métodos de Producción Industrial: En un entorno industrial, las etiquetas de hexa-histidina generalmente se introducen en proteínas mediante ingeniería genética. La secuencia de ADN que codifica la etiqueta de hexa-histidina se inserta en el gen de interés, lo que da como resultado la expresión de una proteína recombinante con la etiqueta de hexa-histidina en su N- o C-terminal. Esta proteína recombinante luego se puede purificar utilizando cromatografía de afinidad de metales inmovilizados (IMAC), que explota la fuerte afinidad de la etiqueta de hexa-histidina por los iones metálicos .

Análisis De Reacciones Químicas

Tipos de Reacciones: Hexa-His principalmente sufre reacciones de coordinación con iones metálicos. Los residuos de histidina en la etiqueta tienen cadenas laterales de imidazol que pueden coordinarse con iones metálicos como níquel, cobalto y cobre. Esta propiedad se utiliza en IMAC para la purificación de proteínas .

Reactivos y Condiciones Comunes:

Ácido Níquel-Nitrilotriacético (Ni-NTA): Se utiliza comúnmente en IMAC para unir proteínas marcadas con hexa-histidina.

Iones de Cobre y Cobalto: Iones metálicos alternativos utilizados en IMAC.

Condiciones de Tampón: Normalmente, se utilizan tampones que contienen imidazol para eluir las proteínas marcadas con hexa-histidina de la columna de afinidad metálica.

Productos Principales Formados: El producto principal de interés es la proteína recombinante purificada con la etiqueta de hexa-histidina. Esta proteína se puede utilizar posteriormente en diversos ensayos bioquímicos y estudios estructurales .

Comparación Con Compuestos Similares

Hexa-His se puede comparar con otras etiquetas de histidina como la deca-histidina (diez residuos de histidina) y las etiquetas de doble-histidina. Si bien todas estas etiquetas facilitan la purificación de proteínas mediante IMAC, difieren en su fuerza de unión y estabilidad:

Doble-Histidina: Ofrece una unión y elución rápidas, lo que la hace adecuada para aplicaciones de alto rendimiento.

Compuestos Similares:

- Deca-Histidina (diez residuos de histidina)

- Doble-Histidina (dos residuos de histidina)

This compound es único en su equilibrio de fuerte afinidad de unión y facilidad de elución, lo que la convierte en una etiqueta versátil y ampliamente utilizada en la bioquímica de proteínas .

Propiedades

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H44N18O7/c37-25(1-19-7-38-13-44-19)31(55)50-26(2-20-8-39-14-45-20)32(56)51-27(3-21-9-40-15-46-21)33(57)52-28(4-22-10-41-16-47-22)34(58)53-29(5-23-11-42-17-48-23)35(59)54-30(36(60)61)6-24-12-43-18-49-24/h7-18,25-30H,1-6,37H2,(H,38,44)(H,39,45)(H,40,46)(H,41,47)(H,42,48)(H,43,49)(H,50,55)(H,51,56)(H,52,57)(H,53,58)(H,54,59)(H,60,61)/t25-,26-,27-,28-,29-,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSYUPRQVAHJETO-WPMUBMLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

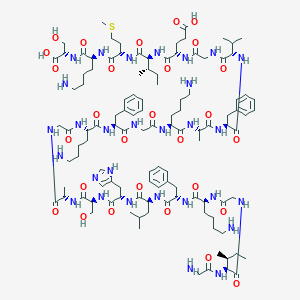

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)NC(CC2=CN=CN2)C(=O)NC(CC3=CN=CN3)C(=O)NC(CC4=CN=CN4)C(=O)NC(CC5=CN=CN5)C(=O)NC(CC6=CN=CN6)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CC5=CN=CN5)C(=O)N[C@@H](CC6=CN=CN6)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H44N18O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10435849 | |

| Record name | L-Histidine, L-histidyl-L-histidyl-L-histidyl-L-histidyl-L-histidyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10435849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

840.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64134-30-1 | |

| Record name | L-Histidine, L-histidyl-L-histidyl-L-histidyl-L-histidyl-L-histidyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10435849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

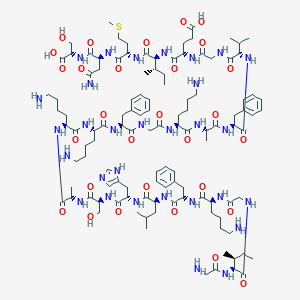

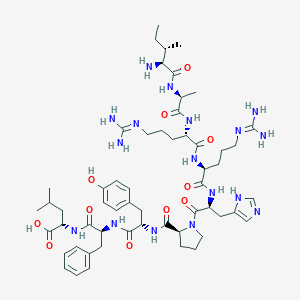

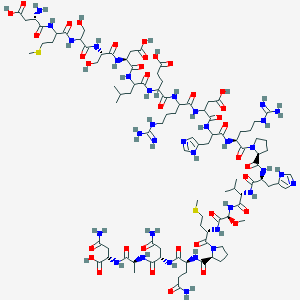

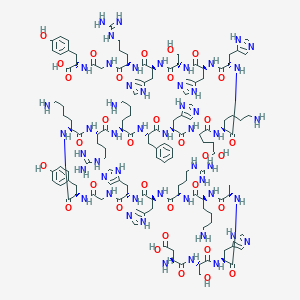

![(2S)-N-[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]butanediamide](/img/structure/B549908.png)